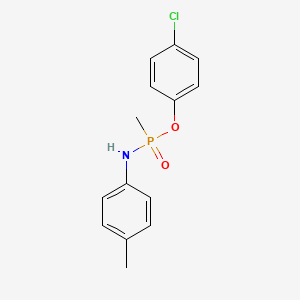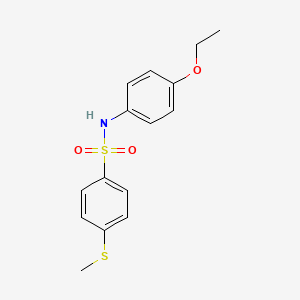
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as EPM, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. EPM is a white crystalline powder with a molecular weight of 329.43 g/mol and a chemical formula of C15H17NO3S2.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. Studies have reported that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its anticancer activity has been extensively studied, making it a promising candidate for the development of new anticancer agents. However, N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of new anticancer agents based on the structure of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide. Another area of interest is the investigation of the mechanism of action of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide, which could lead to the development of new therapeutic targets for cancer treatment. Additionally, further studies are needed to fully characterize the toxicity and side effects of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with chloromethyl methyl sulfide, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through the purification of the crude product by recrystallization.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-3-19-13-6-4-12(5-7-13)16-21(17,18)15-10-8-14(20-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOROODZGSJCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)



![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)


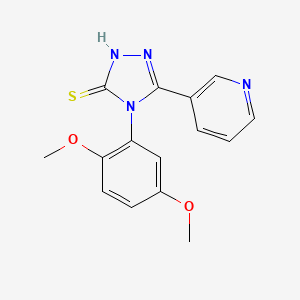

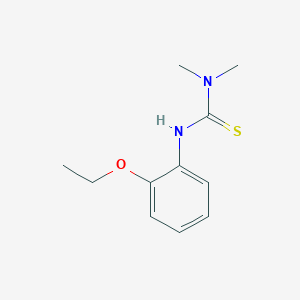
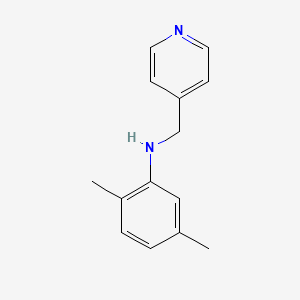
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
